(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
Description
This compound belongs to the cyclopenta[a]phenanthrene steroid family, characterized by a rigid tetracyclic core with defined stereochemistry. Key structural features include:
- Core Structure: A cyclopenta[a]phenanthrene backbone with a saturated tetradecahydro configuration, ensuring rigidity and planar geometry .
- Stereochemistry: The 3R,8S,10S,13S,14S configuration ensures spatial orientation critical for receptor interactions, while the Z-configuration of the 17-ethylidene group introduces a planar double bond that may influence binding affinity .
- Functional Groups:
Properties
IUPAC Name |
[(3R,8S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-5-16-7-9-20-19-8-6-17-14-18(25-15(2)24)10-12-23(17,4)21(19)11-13-22(16,20)3/h5,11,17-20H,6-10,12-14H2,1-4H3/b16-5-/t17?,18-,19+,20+,22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZQYJJHKVTJMQ-LIDHPOFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (CAS Number: 83-48-7) belongs to a class of compounds exhibiting significant biological activities. This article aims to provide a comprehensive overview of its biological properties based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.69 g/mol. The structure features a tetradecahydrophenanthrene skeleton which is crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity :
-
Neuroprotective Effects :
- The compound has been investigated for its potential neuroprotective properties. It is suggested that it may modulate glutamatergic neurotransmitter systems and protect against ischemic damage in the central nervous system. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Neuroprotection : A study demonstrated that derivatives of tetradecahydrophenanthrene could reduce neuronal cell death in models of oxidative stress and excitotoxicity. The mechanism was linked to the modulation of autophagy and inhibition of pro-inflammatory cytokines .
- Antimicrobial Screening : In vitro assays showed that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the tetradecahydrophenanthrene core could enhance antimicrobial efficacy .
Table 1: Summary of Biological Activities
Table 2: Related Compounds and Their Activities
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| (3R)-17-Ethylidene-10-methyl | 516-72-3 | Antimicrobial and anti-inflammatory |
| Deoxycorticosterone acetate | B1724 | Neuroprotective effects in CNS disorders |
| Stigmasterol | Not available | Antioxidant properties |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarities to steroidal compounds. Its application areas include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of multiple functional groups allows for interaction with biological targets involved in cancer progression .
- Hormonal Activity : Given its steroid-like structure, there is potential for use in hormone replacement therapies or as a precursor for synthesizing steroid hormones .
Material Science
The unique structural properties of this compound enable its use in material science:
- Polymer Chemistry : The compound can serve as a monomer in polymerization reactions to create new materials with specific mechanical and thermal properties. Its ability to form stable bonds makes it a candidate for high-performance polymers .
- Nanotechnology : Research indicates potential applications in nanotechnology where this compound may be utilized in the fabrication of nanoscale devices due to its unique electronic properties .
Case Studies
Recent case studies highlight the effectiveness and versatility of (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival .
- Polymer Development : Another research project focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed improved performance compared to traditional polymers .
Comparison with Similar Compounds
Substituent Variations at Position 3
The C3 substituent significantly impacts physicochemical properties and bioactivity:
Key Observations :
Modifications at Position 17
The C17 position is critical for steric and electronic interactions:
Key Observations :
Stereochemical Variations
Stereochemistry at positions 8, 9, 10, and 13 dictates spatial orientation and biological activity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a multi-step process. For example, a precursor (e.g., oxime derivative) is dissolved in benzene, followed by the addition of triethylamine and methacryloyl chloride under controlled stirring at room temperature. Reaction optimization involves adjusting stoichiometry (e.g., 1.2 mmol oxime with 1.5 mmol reagent), solvent choice, and purification via extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .
- Key Data :
| Parameter | Condition |
|---|---|
| Solvent | Benzene |
| Reagent Ratio (Oxime:Cl) | 1:1.25 |
| Purification | Ethyl acetate extraction |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology : Use ¹H/¹³C NMR to assign stereochemistry and functional groups (e.g., acetyl, ethylidene moieties). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 457.3290 vs. calculated 457.3294 for C₂₇H₄₆NaO₄) . X-ray crystallography (Table 1 in ) provides absolute configuration via crystallographic data (space group, unit cell parameters).
Q. What safety protocols are essential during handling?
- Guidelines :
- Avoid ignition sources and store at room temperature in sealed containers .
- Use PPE (gloves, goggles) and ensure ventilation due to potential respiratory irritation .
- Quench reactions with water to mitigate exothermic hazards .
Advanced Research Questions
Q. How can conflicting spectral data between synthetic batches be resolved?
- Methodology :
Cross-validate using X-ray crystallography to resolve stereochemical ambiguities (e.g., ethylidene vs. ethynyl substituents) .
Employ HPLC-MS to assess purity and identify byproducts.
Replicate synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts .
Q. What strategies are effective for crystallographic analysis of this compound?
- Methodology :
- Grow single crystals via slow evaporation in benzene/ethyl acetate mixtures .
- Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and refine using software like SHELXL. Key parameters include:
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| R Factor | 0.060 |
| Data:Parameter Ratio | 10.7:1 |
Q. How can the compound’s bioactivity against bacterial spores be systematically evaluated?
- Methodology :
- Design a microdilution assay to determine minimum inhibitory concentrations (MICs) against Clostridium difficile .
- Compare activity to bile acid analogues by modifying the acetyl or ethylidene groups.
- Use NMR-based binding studies to identify interactions with spore coat proteins.
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or stability profiles?
- Approach :
- Verify purity via DSC (Differential Scanning Calorimetry) and compare with literature (e.g., NIST data ).
- Replicate stability tests under varying humidity/temperature conditions to identify decomposition thresholds .
Experimental Design Considerations
Q. What synthetic modifications enhance solubility for in vitro assays?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
